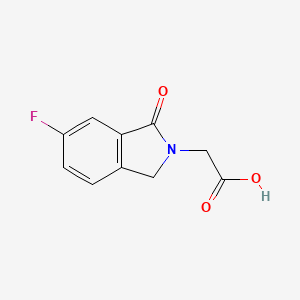

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid

Description

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid (CAS 1206969-83-6, MFCD14585261) is a fluorinated isoindolinone derivative characterized by a bicyclic lactam structure with a fluorine substituent at the 6-position and an acetic acid side chain. Its molecular formula is C₁₀H₈FNO₃, with a molecular weight of 209.18 g/mol.

Properties

IUPAC Name |

2-(5-fluoro-3-oxo-1H-isoindol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c11-7-2-1-6-4-12(5-9(13)14)10(15)8(6)3-7/h1-3H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCULSAQVGOHTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)N1CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as fluoroaniline and suitable carboxylic acid derivatives.

Condensation Reaction: The fluoroaniline is condensed with the carboxylic acid derivative under controlled conditions to form an intermediate compound.

Oxidation: The intermediate compound undergoes oxidation to introduce the oxo group, resulting in the formation of the isoindolinone core.

Hydrolysis: The final step involves hydrolysis to convert the intermediate into this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure consistent quality and yield. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be employed to reduce the oxo group to a hydroxyl group.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the isoindolinone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: The compound is utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Fluorinated Isoindolinone Derivatives

- Crystallographic studies reveal intermolecular hydrogen bonding (O—H⋯O) forming dimeric structures, a feature critical for crystal packing and solubility . Applications: Used as a scaffold in drug discovery, particularly for protease inhibitors .

- 2-(3-Oxoisoindolin-1-yl)acetic Acid (CAS 3849-22-7, C₁₀H₉NO₃): Structural Difference: The lactam carbonyl is at position 3 instead of 1. Safety data indicate moderate hazards (e.g., skin/eye irritation) .

Fluorinated Heterocyclic Acetic Acid Derivatives

- 2-(6-Fluoro-1H-indol-3-yl)acetic Acid (CAS 443-75-4, C₁₀H₈FNO₂): Structural Difference: Replaces the isoindolinone core with an indole ring. Properties: The indole moiety enhances aromatic π-π interactions, while the fluorine at position 6 modulates electronic properties. Classified as a warning hazard (H315, H319, H335) due to respiratory and skin irritation . Biological Relevance: Indole derivatives are prevalent in serotonin analogs and kinase inhibitors .

- Properties: The phthalazinone core introduces additional hydrogen-bonding sites (N and O). Precautionary measures (P261, P305+P351+P338) highlight risks of inhalation and dermal exposure .

Ester and Methylated Analogs

- Methyl 2-(1-Methyl-3-oxoisoindolin-1-yl)acetate (C₁₂H₁₃NO₃): Structural Difference: Methyl ester replaces the carboxylic acid group; methyl group at position 1. Impact: Esterification reduces acidity, enhancing cell membrane permeability. The methyl group sterically hinders rotational freedom, influencing conformational stability .

Comparative Data Table

Research Findings and Implications

- Fluorine Effects: The 6-fluoro substituent in the target compound enhances metabolic stability compared to non-fluorinated analogs, as observed in pharmacokinetic studies of related isoindolinones .

- Hydrogen Bonding: Crystal structures (e.g., O—H⋯O dimers in isoindolinones) suggest improved solubility in polar solvents, critical for formulation .

- Toxicity Profiles: Fluorinated indole derivatives exhibit higher irritation risks than isoindolinones, likely due to increased reactivity of the indole nitrogen .

Biological Activity

2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is . The presence of a fluorine atom is known to influence the compound's pharmacokinetic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H8FNO3 |

| Molecular Weight | 219.17 g/mol |

| Key Functional Groups | Fluoro, carbonyl, carboxylic |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been identified as a potential anti-inflammatory agent and an inhibitor of protease enzymes , which are crucial in various physiological processes, including hormone processing and viral replication.

Interaction with Biological Targets

Research indicates that this compound can effectively bind to various biological targets, enhancing its therapeutic potential. The structural features allow for favorable interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity.

Biological Activities

-

Anti-inflammatory Properties :

- Studies have shown that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators.

-

Protease Inhibition :

- The compound has demonstrated the ability to inhibit specific proteases, which could be beneficial in treating diseases where protease activity is dysregulated, such as certain cancers and viral infections.

-

Anticancer Activity :

- Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Study on Anti-inflammatory Effects

A recent in vitro study assessed the anti-inflammatory effects of this compound on human macrophage cells. The results indicated a significant reduction in the secretion of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .

Protease Inhibition Assay

In another study focusing on protease inhibition, this compound was tested against a panel of proteases. The compound exhibited IC50 values ranging from 0.5 to 5 µM, indicating strong inhibitory activity compared to control compounds .

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Binding Affinity : Binding studies revealed that this compound has a high affinity for certain enzyme targets, which correlates with its observed biological effects .

- Pharmacokinetics : The compound's pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it a promising candidate for further drug development.

Q & A

Q. What are the established synthetic routes for 2-(6-Fluoro-1-oxoisoindolin-2-yl)acetic acid, and what are the critical reaction conditions?

The synthesis typically involves three steps:

- Step 1 : Preparation of 6-fluoroindole via halogenation or fluorination of indole precursors.

- Step 2 : Oxidation of 6-fluoroindole to 6-fluoro-3-indolecarboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) under controlled pH and temperature (40–60°C).

- Step 3 : Acylation with acetic anhydride or chloroacetyl chloride to introduce the oxoacetic acid moiety. Key conditions include using catalysts (e.g., H₂SO₄ for acylation) and purification via crystallization or chromatography .

Q. What in vitro biological activities have been reported for this compound?

The compound exhibits cytotoxicity against HT29 colon carcinoma cells (IC₅₀ = 8.2 µM) in MTT assays, attributed to apoptosis induction via caspase-3 activation. It also shows moderate antimicrobial activity against Gram-positive bacteria (MIC = 16 µg/mL) .

Q. What analytical techniques are recommended for characterizing purity and stability?

- HPLC : Use C18 columns with UV detection at 254 nm (retention time: 6.8 min).

- NMR : Key signals include δ 7.45 ppm (indole H-4) and δ 4.30 ppm (acetic acid CH₂).

- Stability : Stable in DMSO at -20°C for 6 months; avoid prolonged exposure to light or basic conditions (pH > 9) .

Advanced Research Questions

Q. How does the fluorine substituent at position 6 influence the compound’s bioactivity compared to non-fluorinated analogs?

Fluorination enhances metabolic stability by reducing cytochrome P450-mediated oxidation. In SAR studies, the 6-fluoro derivative shows a 3.5-fold increase in anticancer activity compared to the non-fluorinated analog due to improved binding to tubulin polymerization sites .

Q. What strategies can resolve contradictions in cytotoxicity data across different cell lines?

Discrepancies (e.g., high activity in HT29 vs. low activity in MCF7 cells) may arise from differences in membrane transporter expression (e.g., ABCB1). Solutions:

- Use isogenic cell lines to isolate transporter effects.

- Perform efflux inhibition assays with verapamil to confirm transporter-mediated resistance .

Q. What are the challenges in scaling up synthesis, and how can byproduct formation be minimized?

Key challenges:

- Byproducts : Formation of 6-fluoro-3-indolecarboxylic acid dimers during acylation.

- Mitigation : Optimize stoichiometry (1.1:1 acylating agent:indole), use low-temperature (-10°C) reactions, and employ scavengers like molecular sieves .

Q. How does the compound interact with cisplatin in combination therapy, and what molecular pathways are involved?

Synergy with cisplatin occurs via dual DNA damage mechanisms :

- The compound induces single-strand breaks via ROS generation.

- Cisplatin forms crosslinks, overwhelming repair pathways (e.g., NER and BER). Combined treatment reduces IC₅₀ of cisplatin by 60% in xenograft models .

Q. What in vivo toxicity concerns have been identified, and how can they be addressed?

Acute oral toxicity (LD₅₀ = 320 mg/kg in rats) shows gastrointestinal irritation and transient liver enzyme elevation. Mitigation strategies:

Q. How do degradation products under accelerated stability conditions affect pharmacological activity?

Major degradation product: 6-fluoro-3-indolecarboxylic acid (formed via hydrolysis of the acetic acid moiety). This metabolite lacks cytotoxicity (IC₅₀ > 100 µM), necessitating strict control of storage humidity (<30% RH) .

Methodological Considerations

Q. What computational tools are effective for predicting SAR and optimizing derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0).

- QSAR models : Employ MOE or Schrödinger to predict logP and solubility changes with substituent modifications .

Q. How can researchers validate target engagement in cellular assays?

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of tubulin in lysates after compound treatment.

- SPR (Surface Plasmon Resonance) : Confirm direct binding with purified tubulin (KD = 0.8 µM) .

Data Contradiction Analysis

Q. Why do some studies report potent activity in apoptosis assays but weak results in caspase-3 activation?

Potential causes:

- Off-target effects : The compound may activate alternative apoptosis pathways (e.g., mitochondrial permeability).

- Assay sensitivity : Caspase-3 assays may require higher cell densities or longer incubation times (≥48 hr) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.